molecular formula C17H24INO B2580776 (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide CAS No. 517857-43-1

(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide

Cat. No.: B2580776
CAS No.: 517857-43-1
M. Wt: 385.289
InChI Key: FDZVCFZQFBVUMH-FLNCGGNMSA-N
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Description

(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a quaternary ammonium salt characterized by a cyclohexenimine core substituted with benzyl, ethoxy, and dimethyl groups. The iodine counterion enhances its stability and solubility in polar solvents. This compound is primarily used in organic synthesis, particularly in reactions requiring cationic intermediates or phase-transfer catalysis. Structural confirmation of such compounds often relies on X-ray crystallography, with software like SHELX and visualization tools like ORTEP-3 playing critical roles in data analysis.

Properties

IUPAC Name

benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.HI/c1-4-19-16-10-15(11-17(2,3)12-16)18-13-14-8-6-5-7-9-14;/h5-10H,4,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZVCFZQFBVUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=[NH+]CC2=CC=CC=C2)CC(C1)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide typically involves the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the cyclohexene derivative.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.

    Formation of the Iminium Ion: The final step involves the formation of the iminium ion by reacting the intermediate with iodine in the presence of a base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the iminium ion to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Benzyl chloride, ethanol, acid or base catalysts.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Derivatives with substituted benzyl or ethoxy groups.

Scientific Research Applications

Chemistry

In organic synthesis, (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable tool for constructing various chemical frameworks.

Biology

The compound’s iminium ion structure allows it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable iminium ions can be leveraged to develop drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide exerts its effects involves the formation of stable iminium ions. These ions can interact with nucleophiles, leading to various chemical transformations. The molecular targets include enzymes and receptors that recognize the iminium ion structure, facilitating specific biochemical interactions.

Comparison with Similar Compounds

Key Structural Features:

  • Cyclohexenimine Core : The unsaturated cyclohexene ring introduces rigidity and conjugation, influencing reactivity.
  • 3-Ethoxy Substituent : Modifies electronic properties via electron-donating effects.
  • 5,5-Dimethyl Groups : Provide steric hindrance, stabilizing the iminium ion against nucleophilic attack.

Comparison with Structurally Similar Compounds

(1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium Iodide (CAS 6306-52-1)

This analog replaces the benzyl and ethoxy groups with methyl and methylamino substituents (Fig. 1). Key differences include:

Property (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide (1Z)-N,5,5-Trimethyl-3-(methylamino)cyclohex-2-en-1-iminium iodide
Molecular Formula C₁₇H₂₄INO (hypothetical) C₁₀H₁₉IN₂
Substituents Benzyl, ethoxy, dimethyl Methyl, methylamino, dimethyl
Electronic Effects Ethoxy (electron-donating), benzyl (moderate steric bulk) Methylamino (electron-donating), smaller steric profile
Applications Likely used in catalysis or ionic liquids Limited data; potential precursor for heterocyclic synthesis

The benzyl group in the target compound increases lipophilicity, making it more suitable for reactions in non-aqueous media. In contrast, the methylamino group in the analog may facilitate hydrogen bonding or coordination with metal catalysts .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Unlike the target compound, it contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. This highlights how structural variations (e.g., iminium vs. amide) dictate reactivity:

  • Iminium Salts : Electrophilic character promotes alkylation or cycloaddition.
  • Benzamides : Direct C–H activation via coordination with transition metals.

Stability Comparison Table:

Compound Hydrolysis Half-Life (pH 7) Key Stabilizing Factors
Target compound Not reported Steric hindrance from dimethyl groups
(1Z)-N,5,5-Trimethyl-3-(methylamino) analog Not reported Reduced steric bulk

Commercial Availability and Suppliers

The target compound is supplied by multiple vendors, including Hangzhou Dawn Ray Pharmaceutical and Dayang Chem (Hangzhou), with certifications such as ISO 9001 and hazardous material licenses . In contrast, the N,5,5-trimethyl analog is listed by Fluorochem-B but lacks detailed purity or packaging data .

Biological Activity

(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a synthetic organic compound with the CAS number 517857-43-1. Its molecular formula is C17H24INO, and it has a molecular weight of 385.283 g/mol. This compound belongs to a class of iminium ions, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzyl and indole structures have shown promising results in inhibiting the growth of various cancer cell lines. A notable study demonstrated that certain benzyl derivatives were effective against ovarian cancer xenografts in nude mice, achieving tumor suppression rates of up to 100% .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and autophagy. Research on similar compounds has highlighted their capability to induce cell death in cancer cells through lysosomal pathways. The crosstalk between autophagy and apoptosis is particularly relevant, as it enhances the therapeutic efficacy against tumors .

Antimicrobial Activity

In addition to its anticancer effects, this compound may also possess antimicrobial properties. Compounds with similar structures have been evaluated for their activity against various pathogens, including bacteria and fungi. For example, certain 2-chloro derivatives have shown potent efficacy against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

Study 1: Antitumor Activity

A study focused on the synthesis and biological evaluation of benzyl derivatives reported that one such compound exhibited significant antitumor activity in vitro and in vivo. The compound was found to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and lysosomal destabilization .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various benzyl derivatives, revealing that some compounds demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings support the potential use of this compound as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide, and how are reaction yields optimized?

  • Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor with iodomethane or analogous alkylating agents. Key factors include solvent polarity (e.g., dichloromethane or acetonitrile), stoichiometric control of the alkylating agent, and temperature (40–60°C). Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography. Yield optimization may involve Design of Experiments (DoE) to assess variables like reaction time, solvent choice, and catalyst loading. For example, molybdenum-based catalysts (e.g., Mo(CO)₆) can enhance reaction efficiency in analogous systems .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and cyclohexenyl protons (δ 5.5–6.0 ppm for the eniminium double bond) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M-I]⁺, with isotopic patterns matching the iodine moiety .
  • IR Spectroscopy : Stretching frequencies for C=N⁺ (1650–1700 cm⁻¹) and C-O (1100–1250 cm⁻¹) provide additional validation .

Q. How is the iodide counterion's role assessed in redox reactions involving this compound?

  • Methodological Answer : Electrochemical methods (cyclic voltammetry) or controlled electrolysis experiments (e.g., in aqueous KI solutions) can probe iodide's redox activity. The iodide ion (I⁻) may act as a reducing agent, oxidizing to I₂ under acidic conditions, which is detectable via starch-iodide tests or UV-Vis spectroscopy (λₘₐₓ ≈ 290 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the cyclohexenyl ring's puckering and iminium group geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines anisotropic displacement parameters and torsion angles. The Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) quantify ring non-planarity. For visualization, ORTEP-3 diagrams (via WinGX) highlight thermal ellipsoids and bond distortions .

Q. What strategies address contradictions in mechanistic studies of iodide-mediated reactivity (e.g., nucleophilic vs. redox pathways)?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹²⁷I/¹²⁹I isotopic substitution to track iodide's participation via MS or NMR.
  • Kinetic Profiling : Compare reaction rates under varying iodide concentrations to distinguish between catalytic and stoichiometric roles.
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for competing pathways. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) may stabilize intermediates, altering mechanistic preferences .

Q. How does solvent polarity influence the iminium group's stability and reactivity in this compound?

  • Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy to correlate solvent dielectric constants with λₘₐₓ shifts. Polar aprotic solvents (e.g., DMF) stabilize the iminium charge, enhancing electrophilicity, while protic solvents (e.g., methanol) may promote hydrolysis. Solvent effects are further quantified via Kamlet-Taft parameters in kinetic assays .

Data Contradiction Analysis

Q. How are discrepancies in reported synthetic yields (e.g., 70% vs. 90%) reconciled for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., alkylating agents degrade with trace H₂O).
  • Analytical Consistency : Compare purity assessment methods (e.g., HPLC vs. NMR integration).
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, identifying incomplete quaternization as a yield-limiting step .

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